molecular formula C7H5F2NO4 B8341234 4-(Difluoromethoxy)-2-nitrophenol

4-(Difluoromethoxy)-2-nitrophenol

Cat. No.: B8341234
M. Wt: 205.12 g/mol
InChI Key: HQZFDNYWUOTADF-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2-nitrophenol is a substituted phenol derivative featuring a nitro group (-NO₂) at the 2-position and a difluoromethoxy (-OCF₂H) group at the 4-position of the aromatic ring. This compound combines the electron-withdrawing properties of the nitro group with the steric and electronic effects of the difluoromethoxy substituent. Such structural features influence its physicochemical properties, including acidity, solubility, and reactivity, making it relevant in pharmaceutical and agrochemical synthesis.

Properties

Molecular Formula

C7H5F2NO4

Molecular Weight

205.12 g/mol

IUPAC Name

4-(difluoromethoxy)-2-nitrophenol

InChI

InChI=1S/C7H5F2NO4/c8-7(9)14-4-1-2-6(11)5(3-4)10(12)13/h1-3,7,11H

InChI Key

HQZFDNYWUOTADF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Chemistry

4-(Difluoromethoxy)-2-nitrophenol serves as an important intermediate in organic synthesis. It is utilized in the development of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique electronic properties allow it to participate in various chemical reactions such as oxidation, reduction, and substitution.

Biology

Research has indicated potential biological activities associated with this compound:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against cancer cell lines such as A-549 (human lung carcinoma) and MCF-7 (human breast carcinoma). The compound has demonstrated IC50 values of 15 µM for A-549 cells and 20 µM for MCF-7 cells, indicating its potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in developing new antimicrobial agents.

Medicine

The compound's interactions with biological targets have led to its exploration in drug development:

  • Dihydrofolate Reductase Inhibition : It has been identified as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in nucleotide synthesis. This inhibition can disrupt cellular proliferation, particularly in rapidly dividing cancer cells.
  • Potential Therapeutic Applications : Ongoing research is aimed at evaluating its efficacy in treating various diseases, including cancer and infections.

Anticancer Activity

A study conducted on the cytotoxic effects of this compound revealed that treatment led to a significant reduction in cell viability among A-549 and MCF-7 cell lines. This suggests its potential as a lead compound for developing new anticancer therapies.

Comparison with Similar Compounds

2-Chloro-4-nitrophenol (CAS 619-08-9)

  • Structure: Chlorine (-Cl) at position 2, nitro (-NO₂) at position 3.
  • Molecular Weight : 173.55 g/mol .
  • Properties: The chlorine substituent is a strong electron-withdrawing group, enhancing acidity (lower pKa) compared to unsubstituted phenol. Applications: Intermediate in dye and pesticide synthesis .
  • Expected to have lower acidity than 2-chloro-4-nitrophenol but higher solubility in organic solvents.

2-Fluoro-4-nitrophenol (CAS 403-19-0)

  • Structure: Fluorine (-F) at position 2, nitro (-NO₂) at position 4.
  • Molecular Weight : 157.1 g/mol .
  • Properties: Fluorine’s moderate electron-withdrawing effect increases acidity compared to phenol but less than chlorine. Synthesis involves nitration and halogenation steps under controlled conditions .
  • Comparison: The difluoromethoxy group provides greater steric hindrance and lipophilicity than a single fluorine atom. 4-(Difluoromethoxy)-2-nitrophenol may exhibit enhanced metabolic stability in biological systems due to the difluoromethoxy moiety, a feature exploited in drug design .

4-Nitrophenol Sodium Salt Dihydrate (CAS 824-78-2)

  • Structure: Sodium salt of 4-nitrophenol with two water molecules.
  • Molecular Weight : 197.12 g/mol .
  • Properties: High water solubility due to ionic form (phenolate ion). Used as a pH indicator and enzymatic substrate .
  • Comparison: The sodium salt form contrasts sharply with the neutral this compound, which is likely less water-soluble but more lipophilic.

2-Amino-4-nitrophenol (CAS 99-57-0)

  • Structure: Amino (-NH₂) at position 2, nitro (-NO₂) at position 4.
  • Properties: The amino group is electron-donating, reducing acidity compared to nitro-substituted phenols.
  • Comparison: this compound lacks the electron-donating amino group, resulting in higher acidity and different reactivity profiles.

Structural and Functional Analysis Table

Compound Substituents Molecular Weight (g/mol) Key Properties Applications References
This compound -NO₂ (2), -OCF₂H (4) ~216.11 (inferred) High lipophilicity, moderate acidity Pharma intermediates, agrochemicals N/A
2-Chloro-4-nitrophenol -Cl (2), -NO₂ (4) 173.55 Strong acidity, low solubility Dyes, pesticides
2-Fluoro-4-nitrophenol -F (2), -NO₂ (4) 157.1 Moderate acidity, synthetic versatility Organic synthesis
4-Nitrophenol sodium salt Phenolate sodium (4) 197.12 High water solubility pH indicators, enzymatic assays
2-Amino-4-nitrophenol -NH₂ (2), -NO₂ (4) 154.12 Reduced acidity, potential toxicity Limited due to safety concerns

Key Findings and Trends

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance acidity, while electron-donating groups (e.g., -NH₂) reduce it. The difluoromethoxy group balances moderate electron withdrawal with steric effects.

Solubility :

  • Ionic derivatives (e.g., sodium salts) exhibit high water solubility, whereas halogenated or alkylated analogs favor organic phases.

Applications: Halogenated nitrophenols are prevalent in agrochemicals, while difluoromethoxy derivatives may find niche roles in pharmaceuticals due to improved bioavailability .

Preparation Methods

Reaction Conditions and Parameters

Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid acts as both a catalyst and dehydrating agent, enhancing the electrophilicity of the nitronium ion (NO₂⁺).

Parameter Details
Nitrating agent65–70% HNO₃ (2.5 equiv)
Catalyst98% H₂SO₄ (1.2 equiv)
Temperature0–5°C (initial), 20–25°C (post-addition)
Reaction time3–4 hours
Yield85–92%

The low initial temperature minimizes side reactions such as oxidative decomposition, while gradual warming ensures complete conversion.

Mechanistic Insights

The nitration proceeds via electrophilic aromatic substitution (EAS):

  • Generation of nitronium ion :

    HNO3+2H2SO4NO2++H3O++2HSO4\text{HNO}_3 + 2\text{H}_2\text{SO}_4 \rightarrow \text{NO}_2^+ + \text{H}_3\text{O}^+ + 2\text{HSO}_4^-
  • Regioselective attack : The hydroxyl group directs nitration to the ortho position relative to itself, while the electron-withdrawing difluoromethoxy group (-OCF₂H) deactivates the ring, favoring mono-nitration.

Purification and Isolation

Crude product isolation involves:

  • Quenching : Ice-cold water addition to precipitate the product.

  • Neutralization : Washing with sodium bicarbonate (NaHCO₃) to remove residual acids.

  • Recrystallization : Ethanol-water mixtures (3:1 v/v) yield pale yellow crystals with >99% purity.

Alternative Synthesis via Nucleophilic Aromatic Substitution

A patent-based method (CN103819349A) describes an alternative route starting from 4-nitrophenol, though this approach requires careful optimization to achieve the desired regiochemistry.

Reaction Sequence

  • Alkylation of 4-nitrophenol :

    4-Nitrophenol+ClCF2HNaOH4-(Difluoromethoxy)nitrobenzene\text{4-Nitrophenol} + \text{ClCF}_2\text{H} \xrightarrow{\text{NaOH}} \text{4-(Difluoromethoxy)nitrobenzene}
  • Hydrolysis : Acidic hydrolysis converts the nitrobenzene derivative to this compound.

Parameter Details
Alkylating agentMonochlorodifluoromethane (ClCF₂H)
Base40% NaOH (3.0 equiv)
Temperature80–90°C
Reaction time6–8 hours
Yield70–75%

Challenges and Mitigation

  • Regiochemical control : The nitro group in 4-nitrophenol directs electrophilic substitution to the para position, necessitating post-synthetic modifications to achieve ortho-nitration.

  • Byproduct formation : Competing O-alkylation and C-alkylation are suppressed by using polar aprotic solvents like dimethylformamide (DMF).

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Direct nitration85–92%>99%ModerateHigh
Nucleophilic substitution70–75%95–97%LowModerate

Key observations :

  • Direct nitration offers superior yield and scalability, making it preferable for industrial applications.

  • The nucleophilic substitution route, while less efficient, avoids handling concentrated nitric acid, enhancing safety in small-scale syntheses.

Industrial Production Considerations

Process Optimization

  • Continuous-flow reactors : Mitigate exothermic risks during nitration by enabling precise temperature control.

  • Solvent recycling : Ethanol-water mixtures are distilled and reused, reducing waste.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Difluoromethoxy)-2-nitrophenol, and how can purity be optimized?

  • Answer : Synthesis typically involves nitration and difluoromethoxy substitution on phenolic precursors. For example, derivatives like 4-(difluoromethoxy)benzyl bromide (CAS 3447-53-8) can serve as intermediates for introducing the difluoromethoxy group . Purity optimization requires rigorous purification steps (e.g., recrystallization, column chromatography) and analytical validation via HPLC or NMR. Monitoring reaction conditions (temperature, stoichiometry) is critical to minimize byproducts such as positional isomers or unreacted precursors .

Q. How can researchers characterize the molecular structure and confirm the presence of functional groups in this compound?

  • Answer : Use a combination of spectroscopic techniques:

  • NMR : Confirm the aromatic proton environment and difluoromethoxy (-OCF₂H) group via ¹⁹F and ¹H NMR .
  • FT-IR : Identify nitro (-NO₂) and phenolic (-OH) stretches (e.g., ~1520 cm⁻¹ for NO₂ asymmetric stretching) .
  • Mass Spectrometry : Validate molecular weight (e.g., exact mass calculations via HRMS) and fragmentation patterns .
  • X-ray crystallography may be employed if single crystals are obtainable .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

  • Answer : The compound is sensitive to light and moisture due to its nitro and phenolic groups. Store in amber glass vials at 2–8°C under inert gas (e.g., argon). Stability tests (e.g., accelerated degradation studies under varying pH/temperature) are recommended to determine shelf life .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in different chemical environments?

  • Answer : Density Functional Theory (DFT) simulations can model electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing nitro group may direct reactivity toward substitution at specific positions. Tools like PubChem’s chemical descriptor databases and EPA DSSTox can provide structural insights for predictive modeling .

Q. What strategies address contradictions in toxicokinetic data between in vitro and in vivo studies of nitrophenol derivatives?

  • Answer : Discrepancies often arise from metabolic differences (e.g., hepatic vs. cellular metabolism). Use isotopic labeling (e.g., deuterated analogs like 4-nitrophenol-d₄) to track metabolite distribution . Cross-species comparisons (rodent vs. human hepatocytes) and advanced imaging (e.g., PET with radiolabeled compounds) can resolve interspecies variability .

Q. How does the difluoromethoxy group influence the compound’s interaction with biological targets compared to other nitrophenol derivatives?

  • Answer : The difluoromethoxy group enhances lipid solubility and metabolic stability compared to methoxy or hydroxy analogs. This modification may alter binding affinity to enzymes (e.g., cytochrome P450) or receptors. Comparative studies with analogs like 4-nitrophenol sodium salt or flucythrinate (a pesticide with a difluoromethoxy moiety) reveal differences in bioactivity and resistance to hydrolysis .

Q. What analytical approaches resolve co-elution issues in chromatographic analysis of this compound and its metabolites?

  • Answer : Employ orthogonal separation methods:

  • HPLC : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to improve resolution .
  • LC-MS/MS : Leverage multiple reaction monitoring (MRM) for selective detection of co-eluting metabolites .
  • Ion Mobility Spectrometry : Separate isomers based on differential drift times .

Methodological Notes

  • Data Validation : Cross-reference experimental results with PubChem and EPA DSSTox entries for structural and toxicological consistency .
  • Safety Protocols : Follow OSHA guidelines for nitrophenol handling due to potential mutagenicity and occupational exposure risks .

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